molecular formula C11H10O3S B6258367 methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate CAS No. 16723-70-9

methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate

Cat. No. B6258367
CAS RN: 16723-70-9
M. Wt: 222.3
InChI Key:
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Description

Methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate (MTBC) is a heterocyclic organic compound that has been studied for its potential applications in scientific research. This compound is a derivative of the benzothiopyran family, and it is a colorless solid at room temperature. MTBC has been studied for its ability to form stable complexes with metal ions, and it has been shown to possess a wide range of biological activities.

Scientific Research Applications

Methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate has been studied for its potential applications in scientific research. It has been used as a ligand in the synthesis of metal complexes, and it has been studied for its ability to form stable complexes with metal ions. In addition, methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate has been studied for its potential as a therapeutic agent, as it has been shown to possess a wide range of biological activities. methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate has been studied for its ability to inhibit the growth of bacteria, fungi, and viruses, as well as its potential to act as an antioxidant, an anti-inflammatory agent, and a neuroprotective agent.

Mechanism of Action

Methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate has been studied for its potential to act as a therapeutic agent. It has been shown to possess a wide range of biological activities, including the inhibition of the growth of bacteria, fungi, and viruses. The mechanism of action of methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate is not fully understood, however, it is believed to act by binding to and inhibiting the activity of enzymes involved in the synthesis of essential proteins and nucleic acids. In addition, methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate has been shown to act as an antioxidant, an anti-inflammatory agent, and a neuroprotective agent.
Biochemical and Physiological Effects
methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate has been studied for its potential to act as a therapeutic agent, and it has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess antibacterial, antifungal, and antiviral activities, and it has been shown to inhibit the growth of bacteria, fungi, and viruses. In addition, methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate has been studied for its potential to act as an antioxidant, an anti-inflammatory agent, and a neuroprotective agent. Furthermore, methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate has been studied for its potential to act as a chemopreventive agent, as it has been shown to possess the ability to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

Methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate has been studied for its potential to act as a therapeutic agent, and it has been used as a ligand in the synthesis of metal complexes. The advantages of using methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate in lab experiments include its low cost, its ease of synthesis, and its stability. The main limitation of using methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

Methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate has been studied for its potential to act as a therapeutic agent, and it has been shown to possess a wide range of biological activities. The potential future directions of methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate research include the development of new synthesis methods, the exploration of new biological activities, and the investigation of the potential therapeutic applications. In addition, further research is needed to better understand the mechanism of action of methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate, as well as the biochemical and physiological effects of this compound.

Synthesis Methods

Methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate can be synthesized through a variety of methods. One of the most common methods for synthesizing methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate is the condensation of 4-hydroxybenzaldehyde and 2-aminothiophenol in the presence of an acid catalyst. This reaction results in the formation of methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate as a colorless solid. Other methods for synthesizing methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate include the reaction of 4-hydroxybenzaldehyde and 2-aminothiophenol in the presence of a base catalyst, the reaction of 4-hydroxybenzaldehyde and 2-aminothiophenol in the presence of an acid catalyst, and the reaction of 4-hydroxybenzaldehyde and 2-aminothiophenol in the presence of a Lewis acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate involves the condensation of 2-acetylthiophene with malonic acid followed by cyclization and esterification.", "Starting Materials": [ "2-acetylthiophene", "malonic acid", "methanol", "sodium methoxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Condensation of 2-acetylthiophene with malonic acid using sulfuric acid as a catalyst to form 4-acetylthio-3-oxobutyric acid.", "Step 2: Cyclization of 4-acetylthio-3-oxobutyric acid with sodium bicarbonate in methanol to form 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylic acid.", "Step 3: Esterification of 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylic acid with acetic anhydride and sodium methoxide in methanol to form methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate." ] }

CAS RN

16723-70-9

Product Name

methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate

Molecular Formula

C11H10O3S

Molecular Weight

222.3

Purity

95

Origin of Product

United States

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